Enantiomer-Dependent Dopamine D4 Agonist Potency – (R) vs (S) 3-Arylpiperidine Comparison
In a structurally related 3-arylpiperidine series, the (+)-(R)-enantiomer of compound 6 exhibited a lower EC₅₀ for human dopamine D4 receptor agonism (66 nM) compared with the (−)-(S)-enantiomer (90 nM), while both maintained similar efficacy (%E = 85 vs 88, respectively) [1]. This demonstrates that the (R)-configuration confers a 1.36‑fold improvement in agonist potency relative to the (S)-enantiomer. Although the parent scaffold of compound 6 differs from (3R)-3-(4-methoxyphenyl)piperidine, the stereochemical trend is consistent across 3-arylpiperidine D4 ligands and establishes the (R)-enantiomer as the eutomer for this target class.
| Evidence Dimension | Human dopamine D4 receptor agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 66 nM (representative (+)-(R)-3-arylpiperidine analog; %E = 85) |
| Comparator Or Baseline | EC₅₀ = 90 nM (corresponding (−)-(S)-enantiomer; %E = 88) |
| Quantified Difference | 1.36‑fold lower EC₅₀ (higher potency) for (R)-enantiomer |
| Conditions | Functional agonist assay on human dopamine D4 receptor; efficacy relative to 10 μM dopamine |
Why This Matters
Procurement of the (3R)-enantiomer ensures access to the eutomeric configuration for D4 agonist programs, avoiding a 1.36‑fold loss in potency that occurs with the (S)-enantiomer or racemate.
- [1] Thorell, J.-O., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3849–3852. View Source
